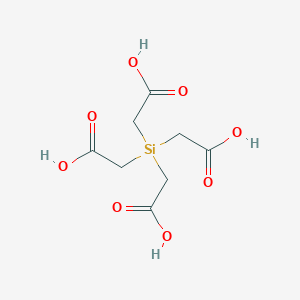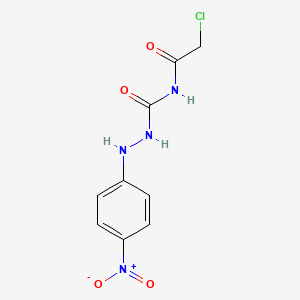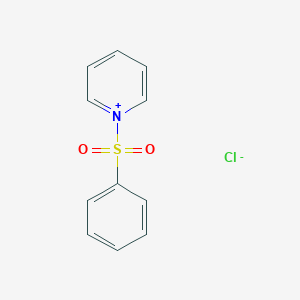
1-(Benzenesulfonyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzenesulfonyl group attached to a pyridinium ion, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium chloride typically involves the reaction of pyridine with benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is usually conducted in an organic solvent, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The pyridinium ion can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzenesulfonyl)pyridin-1-ium bromide
- 1-(Benzenesulfonyl)pyridin-1-ium iodide
- 1-(Benzenesulfonyl)pyridin-1-ium fluoride
Uniqueness
1-(Benzenesulfonyl)pyridin-1-ium chloride is unique due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different reactivity patterns and biological activities .
Eigenschaften
CAS-Nummer |
69031-87-4 |
|---|---|
Molekularformel |
C11H10ClNO2S |
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H10NO2S.ClH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 |
InChI-Schlüssel |
PDOASFHBQFSYNF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


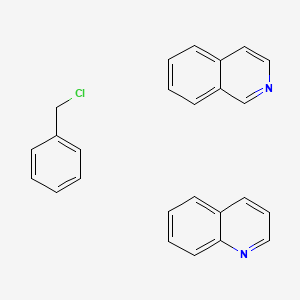
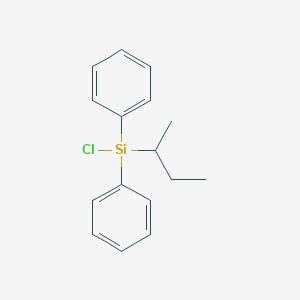
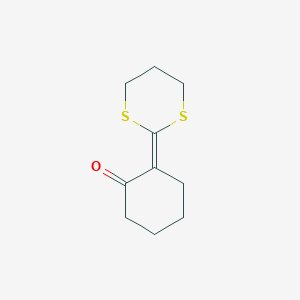
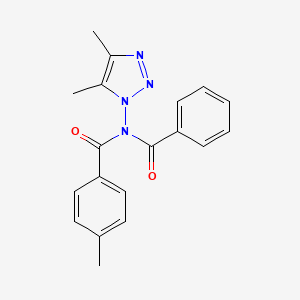
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)

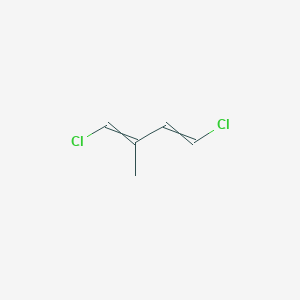

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

